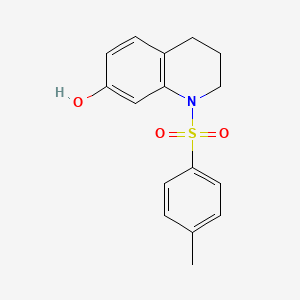

1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol

Description

Significance of Tetrahydroquinoline Scaffolds in Organic Chemistry and Chemical Biology

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) core is a prominent heterocyclic scaffold that is a cornerstone in the fields of organic chemistry and chemical biology. nist.govmdpi.com This structural motif is prevalent in a wide array of natural products, particularly alkaloids, and serves as a foundational element for a multitude of pharmacologically active synthetic compounds. organic-chemistry.orgnih.gov The versatility of the THQ skeleton allows it to be a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to a broad spectrum of therapeutic applications. mdpi.comfrontiersin.org

Substituted tetrahydroquinolines are integral to medicinal chemistry, with derivatives demonstrating a vast range of biological activities. lookchem.comnih.gov These include uses as anticancer, antimalarial, antiviral, and anti-inflammatory agents. organic-chemistry.orgnih.govacs.org For instance, compounds such as nicainoprol (B1678734) (an antiarrhythmic drug) and oxamniquine (B1677833) (a schistosomicide) feature the THQ core, highlighting its importance in drug development. organic-chemistry.orglookchem.com The ability to functionalize the THQ ring at various positions allows chemists to fine-tune the molecule's steric and electronic properties, thereby optimizing its interaction with specific biological targets and modulating its activity. google.comnih.gov Consequently, the development of novel and efficient synthetic routes to access diversely substituted tetrahydroquinolines remains an active and vital area of chemical research. organic-chemistry.orgfrontiersin.orgresearchgate.netresearchgate.net

The Role of Tosyl Protection and Hydroxyl Functionality in 1,2,3,4-Tetrahydroquinolines

In the synthesis of complex molecules like functionalized tetrahydroquinolines, protecting groups are essential tools for achieving chemoselectivity. The tosyl (p-toluenesulfonyl) group is a widely used protecting group for amines. rsc.org It is typically introduced by reacting the amine with tosyl chloride in the presence of a base. The resulting sulfonamide is stable under a variety of reaction conditions, effectively masking the reactivity of the nitrogen atom. This allows chemical transformations to be performed on other parts of the molecule without interference from the amine. researchgate.net The tosyl group can be removed under specific conditions, such as with strong acids or reducing agents, to regenerate the free amine. Beyond protection, the tosyl group can also activate adjacent positions and influence the stereochemistry of reactions.

The hydroxyl group is one of the most common and important functional groups in medicinal chemistry. Its presence on the tetrahydroquinoline scaffold, as in 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol, can significantly impact the molecule's properties. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. Altering the position of a hydroxyl group can affect a molecule's lipophilicity and hydrogen-bonding capacity, thereby influencing its receptor affinity and metabolic fate. Furthermore, the hydroxyl group serves as a synthetic handle, allowing for further functionalization through reactions like etherification or esterification to create a library of related compounds for structure-activity relationship (SAR) studies.

Overview of the Academic Research Landscape for this compound and Related Structures

While direct, in-depth research focusing exclusively on this compound is not extensively documented in peer-reviewed literature, its existence is noted by its CAS Registry Number (1282029-86-0). The academic landscape is rich with studies on closely related structures, providing a strong basis for understanding its synthesis and properties.

The synthesis of the parent scaffold, 7-hydroxy-1,2,3,4-tetrahydroquinoline (B1294795), has been described through methods such as the acylation of m-aminophenol followed by reduction, or through a sequence of nitration, hydrogenation, and hydrolysis of tetrahydroquinoline. rsc.org The subsequent N-tosylation of the tetrahydroquinoline ring is a standard and high-yielding procedure. Research on the tosylation of the unsubstituted 1,2,3,4-tetrahydroquinoline shows the reaction proceeds smoothly using tosyl chloride and a base like triethylamine (B128534) to yield the N-tosylated product. lookchem.com A plausible synthetic pathway for this compound would, therefore, involve the N-tosylation of the 7-hydroxy-1,2,3,4-tetrahydroquinoline precursor.

The broader research field is focused on creating diverse libraries of substituted tetrahydroquinolines for biological screening. organic-chemistry.orgacs.org For example, highly diastereoselective [4+2] annulation reactions have been developed to construct complex 4-aryl-substituted N-tosyl-tetrahydroquinolines. acs.org These studies often include detailed characterization data, such as NMR and mass spectrometry, which serve as valuable references for new structures. Furthermore, the crystal structure of the closely related compound, 1-Tosyl-1,2,3,4-tetrahydroquinoline (B5575566), has been solved, providing precise data on bond lengths, angles, and conformation, which can be used as a model for the 7-hydroxy derivative.

The following tables summarize key data from research on related structures, which can be extrapolated to understand the synthesis and characteristics of this compound.

Table 1: Plausible Synthesis of this compound This table outlines a likely two-step synthesis based on established methods for preparing the precursor and for N-tosylation.

| Step | Reactant(s) | Reagents | Product | Description | Reference |

| 1 | m-Aminophenol | Acylation, then Reduction | 7-Hydroxy-1,2,3,4-tetrahydroquinoline | Synthesis of the precursor amine. | rsc.org |

| 2 | 7-Hydroxy-1,2,3,4-tetrahydroquinoline | Tosyl chloride, Triethylamine | This compound | N-Tosylation of the precursor amine. |

Table 2: Crystal Structure Data for the Analogous Compound 1-Tosyl-1,2,3,4-tetrahydroquinoline This data provides a structural model for the target compound. The heterocyclic ring adopts a half-chair conformation.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₇NO₂S |

| Molecular Weight | 287.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2176 (7) |

| b (Å) | 8.0468 (6) |

| c (Å) | 22.2439 (18) |

| β (°) | 98.107 (4) |

| Volume (ų) | 1456.2 (2) |

| Dihedral Angle (Benzene Rings) | 47.74 (10)° |

Data sourced from Jeyaseelan, S. et al. (2014).

Table 3: Representative Spectroscopic Data for a Related Functionalized Tetrahydroquinoline Derivative This table shows typical ¹H NMR chemical shifts for a complex N-tosylated tetrahydroquinoline derivative, illustrating the expected signal regions.

| Proton Type | Representative Chemical Shift (δ ppm) |

| Aromatic Protons (Tosyl Group) | 7.66 – 7.59 (m, 2H) |

| Aromatic Protons (Quinoline Ring) | 7.74 – 6.83 (m) |

| Protons on Saturated Ring (C2, C3, C4) | 4.61 – 3.58 (m) |

| Methyl Protons (Tosyl Group) | 2.41 (s, 3H) |

Data is illustrative and based on values reported for Benzyl 3-ethynyl-4-(nitromethyl)-1-tosyl-1,2,3,4-tetrahydroquinoline-3-carboxylate.

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO3S |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-ol |

InChI |

InChI=1S/C16H17NO3S/c1-12-4-8-15(9-5-12)21(19,20)17-10-2-3-13-6-7-14(18)11-16(13)17/h4-9,11,18H,2-3,10H2,1H3 |

InChI Key |

OOZIMCHFINASKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Tosyl 1,2,3,4 Tetrahydroquinolin 7 Ol and Analogous Structures

Retrosynthetic Analysis and Key Precursors for 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol

A retrosynthetic analysis of the target molecule, this compound, breaks down the structure into simpler, commercially available, or readily synthesizable precursors. This approach allows for the logical design of a synthetic pathway. The primary disconnections involve the formation of the tetrahydroquinoline core, the introduction of the tosyl group on the nitrogen atom, and the installation of the hydroxyl group at the C-7 position.

Precursors to the 1,2,3,4-Tetrahydroquinoline (B108954) Core

The 1,2,3,4-tetrahydroquinoline scaffold is a common motif in many biologically active compounds and a variety of synthetic methods have been developed for its construction. nih.gov One of the most common and direct methods is the hydrogenation of the corresponding quinoline (B57606). wikipedia.org This can be achieved using various catalytic systems, including heterogeneous catalysts. wikipedia.org

Domino reactions, also known as tandem or cascade reactions, offer an efficient and atom-economical approach to the synthesis of tetrahydroquinolines from simple starting materials. nih.gov These multi-step sequences can be initiated by reduction of a nitro group, followed by cyclization and further reduction to yield the tetrahydroquinoline ring system. nih.gov Another powerful strategy is the "borrowing hydrogen" methodology, which involves the catalytic activation of an alcohol to an intermediate carbonyl compound that then reacts to form the heterocyclic ring, with water as the only byproduct. dntb.gov.ua

More specifically for the target molecule, a key precursor is 7-hydroxy-1,2,3,4-tetrahydroquinoline (B1294795). Two primary methods for its preparation have been reported:

From m-Aminophenol: This method involves the acylation of m-aminophenol to form a lactam, which is then reduced to yield 7-hydroxy-1,2,3,4-tetrahydroquinoline. google.com

From Tetrahydroquinoline: This approach starts with the nitration of tetrahydroquinoline, followed by hydrogenation of the nitro group to an amine, and subsequent hydrolysis to afford the 7-hydroxy derivative. google.com

Strategies for Tosyl Group Introduction at Nitrogen

The introduction of a tosyl (p-toluenesulfonyl) group onto the nitrogen atom of the tetrahydroquinoline ring is a crucial step. This is typically achieved through the reaction of the secondary amine of the tetrahydroquinoline with p-toluenesulfonyl chloride (TsCl).

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases and solvent systems include:

Triethylamine (B128534) in Dichloroethane: A standard procedure involves reacting 1,2,3,4-tetrahydroquinoline with p-toluenesulfonyl chloride in the presence of triethylamine at low temperatures (0-5 °C), followed by stirring at room temperature. nih.gov

Potassium Hydroxide (B78521) in Water/Dichloromethane (B109758): For the synthesis of N-tosyl aziridines from 2-amino alcohols, a two-phase system with potassium hydroxide has proven effective for tosylation and in situ cyclization. clockss.org

Potassium Carbonate in Acetonitrile: An alternative for substituted amino alcohols involves the use of potassium carbonate in acetonitrile. clockss.org

A study on the crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline (B5575566) confirms its successful synthesis and characterization. wikipedia.orgnih.govnih.gov

Approaches for Hydroxyl Group Installation and Manipulation at the C-7 Position

The strategic placement of a hydroxyl group at the C-7 position of the tetrahydroquinoline ring is a key feature of the target molecule. As mentioned previously, a direct route to the key intermediate, 7-hydroxy-1,2,3,4-tetrahydroquinoline, has been established. google.com

The two main strategies for its synthesis are:

Acylation of m-aminophenol followed by reduction: This builds the heterocyclic ring with the hydroxyl group already in place. google.com

Nitration of tetrahydroquinoline, followed by reduction and hydrolysis: This functionalizes a pre-formed tetrahydroquinoline ring. google.com

A patent describes the synthesis of 7-hydroxy-1,2,3,4-tetrahydroquinoline, highlighting its importance as an intermediate for laser dyes. google.com The document details a method involving the nitration of tetrahydroquinoline, followed by hydrogenation and hydrolysis to obtain the desired 7-hydroxy product. google.com This precursor is then available for subsequent N-tosylation to yield the final product.

Direct Synthesis of this compound

Currently, there is no specific literature detailing a direct, one-pot synthesis of this compound from simple, acyclic precursors. The most straightforward and documented approach involves a two-step process:

Synthesis of 7-hydroxy-1,2,3,4-tetrahydroquinoline: Utilizing one of the methods described in section 2.1.3. google.com

N-Tosylation: Reaction of the resulting 7-hydroxy-1,2,3,4-tetrahydroquinoline with p-toluenesulfonyl chloride in the presence of a suitable base.

This sequential approach allows for the controlled introduction of the required functional groups.

Divergent Synthetic Routes to N-Tosylated Tetrahydroquinoline Derivatives

Divergent synthetic routes offer the ability to generate a variety of structurally related compounds from a common intermediate. For N-tosylated tetrahydroquinolines, cycloaddition reactions are a powerful tool.

[4+2] Annulation Reactions, Including Diastereoselective Approaches

A highly diastereoselective [4+2] annulation reaction has been developed for the synthesis of tetrahydroquinoline derivatives. dntb.gov.uafrontiersin.orgnih.gov This method involves the reaction of ortho-tosylaminophenyl-substituted p-quinone methides with cyanoalkenes. dntb.gov.uafrontiersin.orgnih.gov The reaction proceeds under mild conditions and demonstrates high yields and excellent diastereoselectivities. dntb.gov.uafrontiersin.orgnih.gov

Another variation of this annulation involves the use of nitroalkenes as the dienophile. This formal [4+2] annulation proceeds via an aza-Michael/1,6-conjugate addition sequence, providing access to 4-aryl-substituted tetrahydroquinolines. These methods showcase the utility of [4+2] cycloadditions in constructing the tetrahydroquinoline core with simultaneous introduction of the N-tosyl group and other substituents, offering a pathway to a diverse range of analogs.

Below is a table summarizing the yields of various tetrahydroquinoline derivatives synthesized via a diastereoselective [4+2] annulation reaction.

| Entry | R¹ | R² | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Ph | CN | 3a | 92 | >20:1 |

| 2 | 4-MeC₆H₄ | CN | 3b | 95 | >20:1 |

| 3 | 4-FC₆H₄ | CN | 3c | 90 | >20:1 |

| 4 | 4-ClC₆H₄ | CN | 3d | 93 | >20:1 |

| 5 | 4-BrC₆H₄ | CN | 3e | 91 | >20:1 |

| 6 | 3-MeC₆H₄ | CN | 3f | 88 | >20:1 |

| 7 | 3-FC₆H₄ | CN | 3g | 89 | >20:1 |

| 8 | 2-MeC₆H₄ | CN | 3h | 96 | >20:1 |

| 9 | 2-ClC₆H₄ | CN | 3i | 94 | >20:1 |

| 10 | 2-BrC₆H₄ | CN | 3j | 71 | >20:1 |

Data sourced from a study on the [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes. frontiersin.orgnih.gov

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds like tetrahydroquinolines. This approach involves the formation of a new ring from a single molecule containing all the necessary atoms.

One common method involves the intramolecular cyclization of N-Boc protected phytosphingosines, which can be conceptually applied to tosylated analogues. csic.es The process typically starts with the tosylation of a hydroxyl group in a suitable acyclic precursor, followed by a base-mediated cyclization. csic.esresearchgate.net For instance, the cyclization of stereochemically defined O-tosyl-N-Boc phytosphingosines can be achieved using an excess of tosyl chloride and triethylamine in the presence of a catalytic amount of DMAP in dichloromethane. csic.es The reaction outcome, however, is highly dependent on the stereochemistry of the starting material. csic.esresearchgate.net While some diastereomers cyclize readily, others may be resistant or require alternative conditions, such as using potassium carbonate in methanol (B129727), to afford the cyclized product. csic.es

Theoretical studies have shown that the stereochemistry of the starting material is crucial for the development of weak interactions in both the reactants and the transition states, which in turn affects the energy barriers of the cyclization process. researchgate.net

Another approach utilizes an N-chlorosuccinimide (NCS)-mediated intramolecular cyclization. This has been used to form a C–N bond at the indole (B1671886) 2-position in the synthesis of complex natural products and can be adapted for tetrahydroquinoline synthesis. mdpi.com For example, a substituted indole can be cyclized using NCS and triethylamine in dichloromethane to yield a tetrahydro-1H-pyrido[2,3-b]indole. mdpi.com

These intramolecular strategies highlight the importance of precursor design and stereochemical control in achieving efficient synthesis of complex heterocyclic systems.

Palladium-Catalyzed Cyclocondensation and Related Methodologies

Palladium catalysis offers a versatile and efficient platform for the synthesis of N-tosylated tetrahydroquinolines. These methods often proceed under mild conditions and exhibit high functional group tolerance.

A notable example is the palladium(II)-catalyzed reductive asymmetric cyclization of N-tosyl-tethered 1,7-enynes. nih.govdocumentsdelivered.com This reaction uses ethanol (B145695) as a hydrogen source and provides a direct route to 1,2,3,4-tetrahydroquinolines with a chiral quaternary carbon center in high yields and excellent enantioselectivities. nih.govdocumentsdelivered.com The process is believed to occur through a palladium-catalyzed intramolecular hydropalladation followed by a 1,4-addition or a β-heteroatom elimination cascade. nih.govdocumentsdelivered.com

Another palladium-catalyzed approach involves the cyclization of ortho-bromophenethyl tosylamides with aryl N-tosylhydrazones. researchgate.net In this reaction, the carbene species, generated in situ from the N-tosylhydrazone, undergoes insertion into the palladium-activated ortho-bromophenethyl tosylamide, followed by cyclization to yield the tetrahydroisoquinoline scaffold, a related nitrogen heterocycle. researchgate.net

Furthermore, palladium-catalyzed cascade reactions of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with primary alcohols can produce functionalized 2-alkoxyquinolines. nih.gov This method involves the de novo assembly of the quinoline core and proceeds through a series of steps including cleavage of the tosyl group, nucleophilic addition, and palladium-catalyzed annulation. nih.gov

These palladium-catalyzed methodologies provide powerful tools for the construction of complex N-tosylated heterocyclic systems with high levels of control over stereochemistry and substitution patterns.

Organocatalyzed Domino Reactions

Organocatalyzed domino reactions, also known as cascade or tandem reactions, have become a highly effective strategy for the synthesis of complex molecules like tetrahydroquinolines from simple starting materials in a single operation. mdpi.com These reactions are prized for their efficiency, atom economy, and potential for generating molecular complexity in a biomimetic fashion. mdpi.com

A prominent example is the domino Povarov reaction. In one variation, a three-component reaction of an arylamine, methyl propiolate, and an aromatic aldehyde in the presence of p-toluenesulfonic acid as a catalyst yields polysubstituted 1,2,3,4-tetrahydroquinolines. beilstein-journals.orgbeilstein-journals.org The proposed mechanism involves the initial formation of a β-enamino ester from the arylamine and methyl propiolate. beilstein-journals.orgbeilstein-journals.org Concurrently, the arylamine reacts with the aromatic aldehyde to form an N-aryl aldimine. beilstein-journals.orgbeilstein-journals.org A subsequent Mannich-type addition of the enamino ester to the activated imine, followed by an intramolecular electrophilic aromatic substitution, leads to the final tetrahydroquinoline product. beilstein-journals.orgbeilstein-journals.org This method allows for the use of two different arylamines, further expanding the scope of accessible structures. beilstein-journals.orgbeilstein-journals.org

The aza-Michael addition reaction is another key transformation that can initiate a domino sequence for tetrahydroquinoline synthesis. researchgate.net This reaction has been widely used to construct C-N bonds and can be combined with other reactions in a cascade to efficiently build complex organic scaffolds. researchgate.net

These organocatalyzed domino reactions represent a powerful and efficient approach for the synthesis of functionalized tetrahydroquinolines, often with high stereoselectivity. mdpi.comresearchgate.net

Hydrogenation and Reductive Cyclization Approaches

Hydrogenation and reductive cyclization are fundamental strategies for the synthesis of saturated heterocyclic systems, including tetrahydroquinolines. These methods typically involve the reduction of a suitable precursor, often containing nitro or imine functionalities, followed by cyclization.

One such approach involves a domino reduction-reductive amination strategy. mdpi.com For example, 2-nitroarylketones and aldehydes can be converted to tetrahydroquinolines using catalytic hydrogenation with 5% Pd/C. mdpi.com This multi-step sequence is initiated by the reduction of the nitro group, which then leads to the formation of a cyclic imine intermediate that is further reduced to the final tetrahydroquinoline product in high yields. mdpi.com

A redox-neutral approach has also been developed that combines a Ru(bpy)32+ photocatalyst with a cobaloxime catalyst. nih.gov In this system, tertiary anilines are oxidized by the ruthenium photocatalyst to initiate an oxidative cyclization to form tetrahydroquinolines. nih.gov Simultaneously, the electrons and protons generated in this process are captured by the cobaloxime catalyst to reduce a co-substrate, such as maleimide, in situ. nih.gov This method avoids the need for external oxidants or reductants, making it an elegant example of a redox-neutral process. nih.gov

These hydrogenation and reductive cyclization methods offer reliable pathways to the tetrahydroquinoline core, with opportunities for catalytic and environmentally friendly variations.

One-Pot Multicomponent Synthesis

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex products from three or more starting materials in a single reaction vessel. This approach minimizes waste, reduces reaction time, and simplifies purification procedures.

The Mannich reaction is a classic example of a multicomponent reaction that has been adapted for the synthesis of tetrahydroquinoline derivatives. nih.gov In a typical one-pot, three-component condensation, an aldehyde (such as formaldehyde), an amine, and a tetrahydroquinoline containing an acidic proton are reacted under reflux conditions in the presence of a catalytic amount of acid. nih.gov This SN2-type addition reaction proceeds through the formation of a Schiff base, which then acts as an electrophile and reacts with the nucleophilic tetrahydroquinoline. nih.gov

Another example is the one-pot, three-component cyclocondensation of aromatic amines, aldehydes, and cyclopentadiene (B3395910) in water or an ionic liquid. researchgate.net This eco-friendly approach, catalyzed by K-10 montmorillonite (B579905) clay, can be used to synthesize novel methylene-tethered tetrahydroquinolines. researchgate.net

Chemoenzymatic one-pot processes have also been developed, combining the selectivity of enzymes with the versatility of chemical reactions. mdpi.comresearchgate.net For instance, the oxidation of benzylic alcohols to aldehydes by a laccase/TEMPO system can be coupled with a subsequent phosphate (B84403) salt-mediated Pictet-Spengler reaction with an amino alcohol to produce 1,2,3,4-tetrahydroisoquinolines in good yields. mdpi.comresearchgate.net This approach highlights the potential for integrating biocatalysis into multicomponent synthesis to create more sustainable and efficient routes to complex heterocyclic molecules. mdpi.comresearchgate.net

The following table provides examples of one-pot multicomponent reactions for the synthesis of tetrahydroquinoline and related scaffolds.

| Reaction Type | Components | Catalyst/Conditions | Product Scaffold | Reference |

| Mannich Reaction | Formaldehyde, Amine, Tetrahydroquinoline | HCl, Ethanol, Reflux | N-Mannich base of Tetrahydroquinoline | nih.gov |

| Cyclocondensation | Aromatic Amine, Aldehyde, Cyclopentadiene | K-10 Montmorillonite Clay, Water | Methylene-tethered Tetrahydroquinoline | researchgate.net |

| Chemoenzymatic Cascade | Benzylic Alcohol, m-Tyramine | Laccase/TEMPO, Phosphate Buffer | 1,2,3,4-Tetrahydroisoquinoline (B50084) | mdpi.comresearchgate.net |

Enantioselective Synthesis of N-Tosylated Tetrahydroquinoline Scaffolds

The development of enantioselective methods for the synthesis of chiral N-tosylated tetrahydroquinolines is of great importance due to the prevalence of this scaffold in chiral drugs and bioactive natural products.

A highly effective strategy is the palladium(II)-catalyzed reductive asymmetric cyclization of N-tosyl-tethered 1,7-enynes. nih.govdocumentsdelivered.com This method provides access to 1,2,3,4-tetrahydroquinolines bearing a chiral quaternary carbon center with high yields and excellent enantioselectivities. nih.govdocumentsdelivered.com The reaction proceeds via a palladium-catalyzed intramolecular hydropalladation/1,4-addition or β-heteroatom elimination cascade. nih.govdocumentsdelivered.com

Chiral phosphoric acids have also emerged as powerful catalysts for the enantioselective synthesis of tetrahydroquinolines. nih.gov A two-step, one-pot consecutive process involving the cyclization of 2-aminochalcones to quinolines, followed by an asymmetric reduction with a Hantzsch ester, can be catalyzed by a single chiral phosphoric acid. nih.gov This protocol affords the desired tetrahydroquinolines in excellent yields and with high enantioselectivities. nih.gov

Iridium-catalyzed asymmetric hydrogenation offers another robust method for producing chiral tetrahydroquinoxaline derivatives. rsc.org By simply changing the reaction solvent, it is possible to selectively obtain either enantiomer of a mono-substituted chiral tetrahydroquinoxaline in high yield and enantioselectivity. rsc.org This method can also be applied to the synthesis of 2,3-disubstituted derivatives with good diastereoselectivity and enantioselectivity and has been successfully demonstrated on a gram scale under continuous flow conditions. rsc.org

The following table summarizes selected enantioselective methods for the synthesis of N-tosylated tetrahydroquinoline scaffolds.

| Catalytic System | Substrate | Key Transformation | Product | ee (%) | Reference |

| Pd(II)/Chiral Ligand | N-Tosyl-tethered 1,7-enyne | Reductive Asymmetric Cyclization | Chiral Tetrahydroquinoline | up to 99 | nih.govdocumentsdelivered.com |

| Chiral Phosphoric Acid | 2-Aminochalcone | Cyclization/Asymmetric Reduction | Chiral Tetrahydroquinoline | up to 99 | nih.gov |

| Ir/Chiral Ligand | Quinoxaline | Asymmetric Hydrogenation | Chiral Tetrahydroquinoxaline | up to 98 | rsc.org |

Green Chemistry and Sustainable Synthetic Protocols for Tosylated Tetrahydroquinolines

The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including tosylated tetrahydroquinolines. jddhs.com

A key aspect of green chemistry is the use of environmentally benign solvents, with water being a preferred choice due to its non-toxic and non-combustible nature. One-pot multicomponent reactions conducted in water, such as the K-10 montmorillonite clay-catalyzed synthesis of tetrahydroquinolines, represent a significant step towards more sustainable chemical processes. researchgate.net Ionic liquids are also being explored as "green" dual-purpose reagents, acting as both solvent and catalyst, and can be recycled and reused.

Catalysis is a cornerstone of green chemistry, and the development of highly efficient and recyclable catalysts is a major focus. jddhs.com For instance, a covalent organic framework (COF) with structural defects has been shown to be a highly effective and stable metal-free photocatalyst for the synthesis of tetrahydroquinolines under visible light irradiation, achieving quantitative yields. rsc.org This approach offers a cost-effective and sustainable alternative to traditional noble-metal catalysts. rsc.org

The development of chemoenzymatic processes, which combine the high selectivity of enzymes with chemical transformations, also contributes to the green synthesis of tetrahydroquinolines. researchgate.net These methods often proceed under mild conditions and in aqueous media, further enhancing their environmental credentials.

Chemical Reactivity and Functionalization of 1 Tosyl 1,2,3,4 Tetrahydroquinolin 7 Ol

Transformations Involving the N-Tosyl Protecting Group

The N-tosyl group plays a crucial role in modulating the reactivity and stability of the tetrahydroquinoline core. Its removal or influence on the ring's electronic properties is a key aspect of the functionalization of this molecule.

The removal of the N-tosyl group is a common and often necessary step in the synthetic manipulation of 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol to yield the free secondary amine. This deprotection can be accomplished through various chemical and catalytic methods, primarily under reductive or strongly acidic conditions.

Reductive detosylation is a widely employed strategy. A notable method involves the use of dissolving metal reductions. For instance, treatment with magnesium in methanol (B129727) has been shown to effectively cleave the N-tosyl bond in related systems. rsc.org This approach is particularly useful as it proceeds under relatively mild conditions. Another powerful reductive method is the use of samarium(II) iodide (SmI2), which is known for its ability to mediate a variety of reductive transformations, including the cleavage of sulfonamides. acs.org

Electrochemical methods have also emerged as a green and efficient alternative for detosylation. These methods utilize an electric current to drive the reductive cleavage of the N-S bond, often with high selectivity and without the need for harsh chemical reagents. researchgate.net Photoredox catalysis represents another modern approach, where visible light is used to initiate a single-electron transfer process, leading to the reductive removal of the tosyl group. researchgate.net

Table 1: Representative Conditions for N-Detosylation

| Reagent/Method | Conditions | Comments |

|---|---|---|

| Mg/MeOH | Reflux | Dissolving metal reduction. rsc.org |

| SmI2 | THF, rt | Powerful reducing agent. acs.org |

| Electrochemical | Pt cathode, Mg anode | "Green" and selective method. researchgate.net |

| Photoredox Catalysis | Visible light, catalyst | Mild, light-induced reaction. researchgate.net |

The N-tosyl group is a strong electron-withdrawing group, which significantly influences the electronic properties and, consequently, the reactivity of the tetrahydroquinoline ring system. This influence is twofold: it deactivates the nitrogen lone pair, preventing its participation in reactions, and it can affect the reactivity of the aromatic portion of the molecule.

The electron-withdrawing nature of the tosyl group decreases the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to an unprotected tetrahydroquinoline. However, this deactivating effect can be synthetically useful. For example, in electrophilic cyclization reactions to form quinolines, the presence of an N-sulfonyl group can sometimes hinder the desired reaction. Its removal can increase the nucleophilicity of the aromatic ring, facilitating the cyclization. nih.gov

Furthermore, the tosyl group can direct the regioselectivity of certain reactions. In the case of lithiation, the position of deprotonation on the tetrahydroquinoline ring can be influenced by the nature of the N-protecting group. While N-Boc groups often direct lithiation to the C-2 position, the N-tosyl group can alter this selectivity. nih.govwhiterose.ac.uk

The tosyl group also enhances the stability of the molecule, making it more robust to certain reaction conditions. This protective role is a key reason for its widespread use in multi-step organic synthesis.

Reactions at the C-7 Hydroxyl Group

The phenolic hydroxyl group at the C-7 position is a key site for functionalization, allowing for the introduction of a wide variety of substituents through reactions such as O-alkylation and O-acylation, as well as oxidation.

The hydroxyl group of this compound can be readily alkylated or acylated to form the corresponding ethers and esters. O-alkylation is typically achieved by treating the phenol (B47542) with an alkyl halide in the presence of a base. Common bases used for this transformation include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov The choice of the alkylating agent can be varied to introduce a wide range of alkyl or substituted alkyl groups. Studies on related heterocyclic systems have shown that under such basic conditions, O-alkylation is often highly favored over N-alkylation of the sulfonamide. nih.gov

O-acylation can be similarly accomplished by reacting the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. Acyl-1,4-dihydropyridines have also emerged as effective acylation reagents under mild conditions. nih.gov These reactions allow for the introduction of various acyl moieties, which can serve as protecting groups or as handles for further synthetic transformations.

Table 2: Representative Conditions for O-Functionalization

| Reaction | Reagents | Solvent | Comments |

|---|---|---|---|

| O-Alkylation | Alkyl halide, NaH | THF | Favored over N-alkylation. nih.govnih.gov |

| O-Acylation | Acid chloride, Pyridine | Dichloromethane (B109758) | Standard acylation conditions. |

| O-Acylation | Acyl-1,4-dihydropyridine | Various | Mild, radical-based acylation. nih.gov |

The phenolic hydroxyl group at C-7 can undergo selective oxidation. However, the presence of the electron-rich aromatic ring and the benzylic protons of the tetrahydroquinoline system means that care must be taken to achieve selective oxidation of the hydroxyl group without affecting other parts of the molecule. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to oxidize N-protected tetrahydroisoquinolines at the C-1 position, indicating the susceptibility of the ring system to oxidation. nih.gov

The selective oxidation of the tetrahydroquinoline ring itself has been reported. For instance, electrochemical oxidation in the presence of a mediator like 2,2,6,6-tetramethylpiperidinooxy (TEMPO) can convert tetrahydroquinolines into 3,4-dihydroquinolones. rsc.org The presence of the hydroxyl group at C-7 would likely influence the outcome of such reactions.

Derivatization of the hydroxyl group can also be achieved through tosylation, converting it into a good leaving group for subsequent nucleophilic substitution reactions. This strategy, however, would need to be selectively performed in the presence of the N-tosyl group. masterorganicchemistry.comnih.gov

Functionalization of the Tetrahydroquinoline Ring System

Beyond reactions involving the N-tosyl and C-7 hydroxyl groups, the tetrahydroquinoline ring itself can be functionalized at various positions. Directed ortho-metalation and C-H activation strategies are powerful tools for introducing substituents onto the aromatic and saturated portions of the ring.

A common strategy involves the deprotonation of the ring using a strong base, such as an organolithium reagent, followed by quenching with an electrophile. The regioselectivity of this lithiation is highly dependent on the N-protecting group and the reaction conditions. For N-Boc protected tetrahydroquinolines, lithiation often occurs at the C-2 or C-4 position. nih.govwhiterose.ac.ukresearchgate.netchemrxiv.org While less common for N-tosyl derivatives, similar reactivity can be anticipated, potentially allowing for the introduction of substituents at these positions.

C-H functionalization offers a more direct approach to modifying the ring. For example, DDQ-mediated oxidation of N-acyl/sulfonyl tetrahydroisoquinolines allows for the introduction of nucleophiles at the C-1 position. nih.gov This type of reactivity highlights the potential for direct functionalization of the benzylic position of the tetrahydroquinoline ring in this compound.

Electrophilic aromatic substitution on the benzene (B151609) ring of the tetrahydroquinoline is also possible, although the N-tosyl group's electron-withdrawing nature and the directing effect of the C-7 hydroxyl group would need to be considered to predict the regiochemical outcome. The hydroxyl group is an ortho, para-director, while the fused, N-tosylated amine would have a more complex influence. youtube.com

Aza-Prins Cyclization and Related Additions

The aza-Prins cyclization is a powerful carbon-carbon bond-forming reaction that involves the electrophilic addition of an aldehyde or ketone to a homoallylic amine, followed by cyclization. In the context of this compound, while direct examples are not prevalent in the literature, the reaction can be envisaged by first introducing a homoallylic substituent. The tetrahydroquinoline nitrogen, protected by the tosyl group, can participate in the formation of an N-acyliminium ion, a key intermediate in the aza-Prins reaction.

The reaction of a vinyl-substituted tetrahydroquinoline with a 1,2-dicarbonyl compound in the presence of an acid catalyst, such as HCl, can lead to the formation of tricyclic benzazocines. nih.govacs.org This transformation proceeds through an aza-Prins type mechanism and demonstrates high diastereoselectivity. For instance, the reaction of 6,7-dimethoxy-3-vinyl-1,2,3,4-tetrahydroquinoline with various 1,2-dicarbonyl compounds has been shown to produce the corresponding tricyclic benzazocines in moderate to good yields. nih.govacs.org A similar strategy could be applied to a vinyl-substituted derivative of this compound.

The general mechanism for such an aza-Prins cyclization involves the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack by the alkene, leading to a cyclized carbocationic intermediate. This intermediate is then trapped by a nucleophile to afford the final product. The stereochemical outcome of the reaction is often controlled by the geometry of the N-acyliminium ion intermediate. rsc.orgdntb.gov.uadocumentsdelivered.com

A plausible reaction scheme for the aza-Prins cyclization of a hypothetical 3-vinyl-1-tosyl-1,2,3,4-tetrahydroquinolin-7-ol with a generic aldehyde is presented below.

Table 1: Examples of Aza-Prins Cyclization with Tetrahydroquinoline Derivatives

| Entry | Tetrahydroquinoline Derivative | Carbonyl Compound | Product | Yield (%) | Reference |

| 1 | 6,7-Dimethoxy-3-vinyl-1,2,3,4-tetrahydroquinoline | Butane-2,3-dione | Tricyclic benzazocine | 61 | acs.org |

| 2 | 6,7-Dimethoxy-3-vinyl-1,2,3,4-tetrahydroquinoline | Isatin | Spirooxindole derivative | 70 | acs.org |

C-H Functionalization and Arylation Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. The this compound scaffold offers several C-H bonds that can be selectively functionalized. The tosyl group can act as a directing group in transition metal-catalyzed C-H activation reactions, guiding the functionalization to specific positions.

Palladium-catalyzed C-H arylation is a well-established method for forming carbon-carbon bonds. rsc.org In the case of N-sulfonyl protected tetrahydroquinolines, the tosyl group can direct the arylation to the C8 position. The hydroxyl group at the C7 position can also influence the regioselectivity of C-H functionalization, potentially directing reactions to the C6 or C8 positions. The interplay between these two directing groups would be a key factor in determining the outcome of such reactions.

Ruthenium-catalyzed C-H activation has also been shown to be effective for the functionalization of tetrahydroquinoline derivatives. For example, a keto group at a benzylic position can direct the C5-alkenylation of 2-aryl tetrahydroquinolines. researchgate.net While our subject molecule lacks a keto group, this demonstrates the potential for directed C-H functionalization on the tetrahydroquinoline core.

Furthermore, direct C-H functionalization can be achieved through oxidation of the tetrahydroquinoline to an iminium ion, which can then be trapped by various nucleophiles. This has been demonstrated with N-acyl/sulfonyl tetrahydroisoquinolines using DDQ as an oxidant. nih.gov

Table 2: Examples of Directed C-H Functionalization of Tetrahydroquinoline and Related Systems

| Entry | Substrate | Reagent | Catalyst/Conditions | Position Functionalized | Product | Reference |

| 1 | N-(2-pyridyl)sulfonyl protected amino acid esters | Iodoarenes | Pd(OAc)2 | γ-C(sp3)–H | γ-Arylated amino acid ester | rsc.org |

| 2 | 2-Aryl tetrahydroquinoline (azaflavanone) | Alkenes | Ruthenium catalyst | C5 | C5-Alkenylated azaflavanone | researchgate.net |

| 3 | N-Acyl/sulfonyl tetrahydroisoquinolines | Silyl enol ethers | DDQ | C1 | Mannich-type product | nih.gov |

Derivatization for Complex Molecular Architectures and Hybrid Structures

The functional groups present in this compound, namely the N-tosyl group and the C7-hydroxyl group, serve as versatile handles for the construction of more elaborate molecular structures and hybrid molecules.

The nitrogen atom of the tetrahydroquinoline ring, after potential deprotection of the tosyl group, can be acylated or alkylated to introduce a variety of substituents. This approach has been used to synthesize hybrid molecules combining the tetrahydroquinoline scaffold with other pharmacologically active moieties, such as ibuprofen. mdpi.comresearchgate.net The synthesis of these hybrids often involves the reaction of the tetrahydroquinoline nitrogen with an activated carboxylic acid derivative of the other molecule. mdpi.com

The phenolic hydroxyl group at the C7 position is another key site for derivatization. It can undergo etherification or esterification to link the tetrahydroquinoline core to other molecular fragments. For example, the synthesis of aripiprazole-related compounds involves the formation of an ether linkage at the 7-position of a tetrahydroquinolinone core. cymitquimica.comusp.org This highlights the utility of the C7-oxygen functionality as a point of attachment for building complex structures. The hydroxyl group can also direct ortho-lithiation or other electrophilic aromatic substitution reactions to further functionalize the benzene ring. rsc.org

The combination of these derivatization strategies allows for the creation of a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. The tetrahydroquinoline scaffold provides a rigid and well-defined three-dimensional structure that can be decorated with various functional groups to interact with biological targets or to impart specific physical properties. nih.govmdpi.com

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it reveals information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR spectroscopy provides information on the number, environment, and spatial relationships of hydrogen atoms in a molecule. For 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol, the spectrum would be characterized by distinct signals corresponding to the protons on the tetrahydroquinoline core and the tosyl group. Expected signals would include aromatic protons from both the quinoline (B57606) and tosyl moieties, typically in the downfield region (around 7.0-8.0 ppm). The aliphatic protons of the tetrahydroquinoline ring at positions 2, 3, and 4 would appear as multiplets in the upfield region. A distinct singlet for the methyl protons of the tosyl group would also be expected. The hydroxyl proton at the 7-position would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR spectroscopy maps the carbon framework of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. rsc.org Aromatic carbons would resonate at lower field (typically 110-150 ppm), while the aliphatic carbons of the tetrahydroquinoline ring (C2, C3, C4) would appear at higher field. rsc.org The carbon of the tosyl group's methyl group would be found at a high-field chemical shift. rsc.org The carbon atom attached to the hydroxyl group (C7) and the one attached to the nitrogen atom (C8a) would have their chemical shifts significantly influenced by these heteroatoms. rsc.org

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to trace the connectivity of the aliphatic protons in the tetrahydroquinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, several characteristic absorption bands would be expected. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. rsc.org Strong, sharp peaks around 1350 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) in the tosyl moiety. rsc.org Aromatic C-H stretching vibrations would typically appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. rsc.org Aromatic C=C bending and stretching vibrations would also be present in the fingerprint region (below 1600 cm⁻¹). rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS), often using techniques like electrospray ionization (ESI), can determine the mass of the parent ion with very high accuracy. rsc.org This allows for the calculation of the precise elemental formula, which is a definitive piece of evidence for the compound's identity. rsc.org The HRMS analysis for this compound would be expected to yield a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) whose measured mass corresponds accurately to the calculated mass for the formula C₁₆H₁₇NO₃S. rsc.org

X-ray Crystallography for Solid-State Structure Determination

While crystallographic data for this compound is not available in the provided search results, a detailed analysis of the closely related compound, 1-Tosyl-1,2,3,4-tetrahydroquinoline (B5575566) , provides significant insight into the expected solid-state structure. nih.govresearchgate.net X-ray crystallography on a suitable single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and bond lengths and angles.

The study on 1-Tosyl-1,2,3,4-tetrahydroquinoline revealed that the compound crystallizes in a monoclinic system. nih.govresearchgate.net Key structural features identified include the heterocyclic ring adopting a half-chair conformation. nih.govresearchgate.net The dihedral angle between the planes of the two aromatic rings (the quinoline and the tosyl group) was found to be 47.74 (10)°. nih.govresearchgate.net It is anticipated that the 7-ol derivative would exhibit similar conformational and crystallographic properties, with the addition of potential intermolecular hydrogen bonding involving the hydroxyl group.

Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful non-destructive technique used to probe the molecular vibrations of a compound. These vibrations are specific to the chemical bonds and symmetry of the molecule, providing a unique fingerprint for identification and structural analysis. The technique involves irradiating a sample with a monochromatic light source, typically a laser, and analyzing the inelastically scattered light. The resulting Raman spectrum shows shifts in frequency corresponding to the vibrational modes of the molecule.

For this compound, a Raman spectrum would be expected to exhibit characteristic peaks corresponding to the various functional groups present in the molecule. Key vibrational modes would include:

Tosyl Group Vibrations: Symmetric and asymmetric stretching vibrations of the SO₂ group, typically found in the 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹ regions, respectively. Aromatic C-H and C-C stretching modes from the toluene (B28343) ring would also be present.

Tetrahydroquinoline Ring Vibrations: C-N stretching vibrations, C-C stretching of the aromatic and saturated rings, and various C-H bending modes.

Phenolic Group Vibrations: O-H stretching and C-O stretching vibrations, which are sensitive to hydrogen bonding.

However, a thorough search of scientific databases and literature did not yield any specific experimental Raman spectroscopic data for this compound. Therefore, a data table of Raman shifts and their assignments for this specific compound cannot be provided.

Electronic Spectroscopy (e.g., UV-Vis Absorption and Fluorescence Spectroscopy)

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides insights into the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals (e.g., π → π* transitions in aromatic systems). Fluorescence spectroscopy measures the emission of light as excited electrons return to the ground state, providing information about the molecule's excited state properties and environment.

The electronic spectrum of this compound would be primarily determined by the chromophores present, namely the tosyl-substituted benzene (B151609) ring and the 7-hydroxytetrahydroquinoline moiety. The presence of the hydroxyl group (an auxochrome) on the quinoline ring would be expected to influence the absorption and emission maxima compared to the unsubstituted parent compound.

Despite the theoretical utility of these techniques for characterizing this compound, no specific experimental data for its UV-Vis absorption or fluorescence spectra are available in the searched literature. As such, data tables for absorption maxima (λmax), molar absorptivity (ε), and fluorescence emission wavelengths cannot be presented.

Computational Chemistry Studies of 1 Tosyl 1,2,3,4 Tetrahydroquinolin 7 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to predict molecular properties. For 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol, DFT calculations are instrumental in determining its most stable three-dimensional structure and understanding the distribution of its electrons.

Molecular Conformation:

The core of this compound is the tetrahydroquinoline ring system. Experimental crystallographic studies on the parent compound, 1-Tosyl-1,2,3,4-tetrahydroquinoline (B5575566), have shown that the heterocyclic ring adopts a half-chair conformation. In this arrangement, the methylene (B1212753) C9 atom (adjacent to the nitrogen) acts as the flap. The dihedral angle between the planes of the two aromatic rings in this parent structure was found to be 47.74(9)°. DFT optimization of this compound would likely confirm a similar half-chair conformation as the energetic minimum, as the addition of a hydroxyl group at the 7-position is not expected to fundamentally alter the puckering of the saturated portion of the ring system.

Electronic Structure:

The electronic properties of a molecule, such as the distribution of charge and the energies of its frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity. DFT calculations can provide detailed insights into these features.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule. For a related compound, 6-methyl-1,2,3,4-tetrahydroquinoline, DFT calculations have been used to generate such a map. researchgate.net By analogy, for this compound, the MEP would be expected to show regions of high electron density (negative potential) around the oxygen atoms of the sulfonyl group and the hydroxyl group, as well as the nitrogen atom. These sites would be susceptible to electrophilic attack. Conversely, regions of lower electron density (positive potential) would be associated with the hydrogen atoms, particularly the one attached to the hydroxyl group.

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. DFT studies on quinoline (B57606) derivatives have shown that substitutions on the ring system significantly influence the energies and localizations of these orbitals. arabjchem.org For this compound, the HOMO is likely to be localized on the electron-rich tetrahydroquinoline ring, particularly involving the nitrogen and the hydroxyl-substituted aromatic ring. The LUMO would likely be centered on the electron-withdrawing tosyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

A hypothetical table of DFT-calculated electronic properties for this compound, based on typical values for similar molecules, is presented below.

| Property | Predicted Value (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations are particularly useful for exploring the conformational landscape and understanding how a molecule interacts with its environment, such as a solvent or a biological receptor.

Conformational Analysis:

For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in solution and the energy barriers between them. nih.gov The half-chair conformation of the tetrahydroquinoline ring is not rigid and can undergo puckering. MD simulations would allow for the monitoring of the dihedral angles within the ring over time, providing a statistical distribution of the accessible conformations. This can be visualized using Ramachandran-like plots to identify the most populated conformational states. nih.gov

Intermolecular Interactions:

MD simulations are also invaluable for studying how this compound interacts with other molecules, particularly solvent molecules. nih.gov The hydroxyl and sulfonyl groups are capable of forming hydrogen bonds. In an aqueous environment, MD simulations would show the formation and breaking of hydrogen bonds between the water molecules and the oxygen and nitrogen atoms of the solute. The strength and lifetime of these interactions can be quantified. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, providing a detailed picture of the solvation shell. nih.gov Studies on similar hydroxy-quinoline derivatives have used MD to show how substitutions influence interactions with water. arabjchem.org

A hypothetical table summarizing potential findings from an MD simulation of this compound in water is shown below.

| Interaction Type | Key Atoms Involved | Average Number of Interactions |

| Hydrogen Bond (Acceptor) | Sulfonyl Oxygens, Hydroxyl Oxygen, Nitrogen | 3-5 |

| Hydrogen Bond (Donor) | Hydroxyl Hydrogen | 1 |

| Hydrophobic Interactions | Toluene (B28343) ring, unsubstituted tetrahydroquinoline ring | N/A |

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step mechanism of chemical reactions, including the identification of transient intermediates and high-energy transition states.

The formation of this compound involves the reaction of 7-hydroxy-1,2,3,4-tetrahydroquinoline (B1294795) with tosyl chloride, typically in the presence of a base. This is a nucleophilic substitution reaction at the sulfur atom of the tosyl chloride. DFT calculations can be employed to model the entire reaction pathway.

The likely mechanism involves the following steps:

Deprotonation (if a base is used): The base removes the proton from the nitrogen atom of the tetrahydroquinoline, increasing its nucleophilicity.

Nucleophilic Attack: The nitrogen atom of the tetrahydroquinoline attacks the electrophilic sulfur atom of tosyl chloride.

Chloride Elimination: The chloride ion departs, leading to the formation of the N-S bond.

DFT can be used to calculate the energy of the reactants, products, any intermediates, and the transition states connecting them. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The structure of the transition state can be optimized, and its vibrational frequencies can be calculated. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Computational studies on the sulfonylation of other amines have provided insights into these mechanisms. acs.org For instance, the transition state for the nucleophilic attack on a sulfonyl chloride would involve the partial formation of the N-S bond and the partial breaking of the S-Cl bond. The energy of this transition state determines the rate of the reaction.

A hypothetical energy profile for the tosylation of 7-hydroxy-1,2,3,4-tetrahydroquinoline could be constructed from DFT calculations, as illustrated in the table below.

| Species | Relative Energy (kcal/mol) (Illustrative) |

| Reactants | 0 |

| Transition State for N-S bond formation | +15 |

| Product | -20 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, have become increasingly reliable for predicting spectroscopic data, such as NMR chemical shifts. mdpi.com This can be a valuable tool for structure verification and for assigning signals in experimental spectra.

The prediction of NMR chemical shifts involves a two-step process:

Geometry Optimization: The molecular geometry is first optimized at a suitable level of theory.

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. The chemical shifts are then obtained by referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, DFT could be used to predict the 1H and 13C chemical shifts. The accuracy of these predictions depends on the choice of the functional and basis set. Studies have shown that for similar heterocyclic systems, DFT can predict chemical shifts with a good degree of accuracy. mdpi.com The predicted spectrum can then be compared to an experimental spectrum to confirm the structure of the synthesized compound. Discrepancies between the predicted and experimental shifts can also provide insights into conformational dynamics or solvent effects that were not fully captured in the computational model.

A hypothetical comparison of experimental and DFT-predicted 13C NMR chemical shifts for selected carbon atoms in this compound is presented below.

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |

| C2 | 45.2 |

| C4 | 28.9 |

| C7 | 155.8 |

| C8a | 125.1 |

| C1' (Tosyl) | 143.5 |

Mechanistic and in Vitro Biological Studies of 1 Tosyl 1,2,3,4 Tetrahydroquinolin 7 Ol Derivatives

Exploration as Synthetic Intermediates for Biologically Active Molecules

The 1,2,3,4-tetrahydroquinoline (B108954) framework is a privileged structural motif in medicinal chemistry, widely present in numerous biologically active natural products and pharmaceutical agents. nih.gov This heterocyclic system serves as a crucial building block for the development of new therapeutic agents. nih.gov Synthetic strategies often employ a tosyl group as a protecting group for the nitrogen atom within the tetrahydroquinoline ring. This N-tosyl activation facilitates various chemical transformations and allows for the construction of more complex molecules.

The synthesis of 4-aryl-substituted tetrahydroquinolines has been achieved through methods like the highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes. nih.gov This strategy highlights the utility of the tosylated precursor in creating diverse derivatives with high yields and stereocontrol. nih.gov The versatility of the tetrahydroquinoline core allows it to be a starting point for creating compounds with a wide array of biological activities, including potential anticancer properties. nih.govnih.gov Researchers have developed brief synthetic pathways to obtain novel tetrahydroquinolinone derivatives, for instance, by functionalizing them with benzyl-type moieties at position 3 through classical reactions like nucleophilic substitution, solvolysis, and condensation. nih.gov The development of such synthetic schemes is driven by the need for new structures with unique substitution patterns to serve as leads in drug discovery.

In Vitro Enzyme Inhibition Studies

Protein farnesyltransferase (PFT) is a key enzyme involved in the post-translational modification of various proteins, including the Ras protein superfamily. nih.govrsc.org The farnesylation of Ras is crucial for its cell membrane association and subsequent signaling functions. lookchem.com Since oncogenic mutations in Ras are prevalent in many human cancers, inhibiting PFT is a significant strategy in anticancer drug development. nih.govlookchem.com

In the search for potent PFT inhibitors, tetrahydroquinoline-based derivatives have been identified as a promising class of compounds. lookchem.com These were developed as a second-generation series following the discovery of benzodiazepine-based inhibitors. lookchem.com Structure-activity relationship (SAR) studies have shown that various substituents can be introduced onto the tetrahydroquinoline scaffold without diminishing the potent biochemical activity. lookchem.com For instance, a range of methyl, pyridyl, imidazolyl, and pyrazolyl sulfonamide analogues were found to be low nanomolar to sub-nanomolar inhibitors of farnesyltransferase. lookchem.com The imidazolylsulfonamide analogue 11a was identified as the most potent in its series, with an IC₅₀ value of 0.3 nM. lookchem.com X-ray crystallography studies revealed that the central tetrahydroquinoline ring of these inhibitors stacks face-on-face with the tyrosine residue (Tyr 361b) in the enzyme's active site. lookchem.com

Table 1: Farnesyltransferase Inhibitory Activity of Tetrahydroquinoline Derivatives This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected tetrahydroquinoline-based PFT inhibitors.

| Compound | R¹ Substituent | R² Substituent | PFT IC₅₀ (nM) |

|---|---|---|---|

| 8a | Methyl | H | 2.0 |

| 8b | Methyl | 1-Methyl-5-imidazolylmethyl | 1.8 |

| 9e | 3-Pyridyl | 1-Methyl-5-imidazolylmethyl | 0.7 |

| 11a | 4-Imidazolyl | H | 0.3 |

| 11b | 4-Imidazolyl | 1-Methyl-5-imidazolylmethyl | 0.4 |

| 12a | 4-Pyrazolyl | H | 0.8 |

| 12c | 4-Pyrazolyl | 1-Methyl-5-imidazolylmethyl | 0.4 |

Data sourced from reference lookchem.com.

Alpha-amylase is a crucial enzyme in carbohydrate metabolism, responsible for the breakdown of starch and glycogen. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia, a key concern in type 2 diabetes. nih.gov In the search for effective α-amylase inhibitors, various synthetic compounds, including tetrahydroquinoline derivatives, have been evaluated. mdpi.comresearchgate.net

In one study, a series of thirteen tetrahydroquinoline derivatives were synthesized and assessed for their α-amylase inhibitory potential. mdpi.com Several of these compounds demonstrated significant inhibition. Specifically, compounds SF5 and SF9 showed the highest percentage of α-amylase inhibition, recording 97.47% and 89.93% inhibition, respectively, at a concentration of 200 µg/mL. mdpi.com In another investigation of thiadiazole quinoline (B57606) derivatives, thirteen analogues exhibited outstanding α-amylase inhibitory activity, with IC₅₀ values ranging from 0.002 µM to 42.31 µM, proving to be many folds more potent than the standard drug acarbose (B1664774) (IC₅₀ value of 53.02 µM). nih.gov

Table 2: Alpha-Amylase Inhibitory Activity of Selected Tetrahydroquinoline Derivatives This table displays the half-maximal inhibitory concentration (IC₅₀) values for the most potent synthetic compounds against the α-amylase enzyme.

| Compound | α-Amylase IC₅₀ (µg/mL) |

|---|---|

| SH2 | 10.17 ± 0.23 |

| SH3 | 9.48 ± 0.17 |

| SP2 | 9.20 ± 0.48 |

| SP8 | 10.25 ± 0.43 |

| Acarbose (Standard) | 13.52 ± 0.19 |

Data sourced from reference researchgate.net.

DNA topoisomerases are essential nuclear enzymes that manage the topological state of DNA, making them vital for processes like DNA replication and transcription. nih.gov Human topoisomerase IB (Topo IB) relieves torsional strain in DNA by cleaving and religating one of the DNA strands. nih.gov Because of their critical role in cell proliferation, topoisomerases are a well-established target for anticancer drugs. nih.govsemanticscholar.org Topoisomerase inhibitors can act as "poisons" by stabilizing the enzyme-DNA covalent complex, which prevents the re-ligation of the cleaved DNA strand. semanticscholar.org This leads to DNA strand breaks and ultimately triggers cell death. nih.gov

The quinoline scaffold is a known pharmacophore present in several compounds that target topoisomerases. nih.gov For example, derivatives of nalidixic acid have been shown to be potent inhibitors of TopoIIα and TopoIIβ. nih.gov While the broader class of quinoline derivatives has been investigated for topoisomerase inhibition, specific studies focusing on the Topoisomerase IB inhibitory activity of 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol derivatives were not prominently identified in the reviewed literature. However, the established activity of related quinoline structures suggests that the tetrahydroquinoline core could be a valuable template for designing novel Topo IB inhibitors. nih.gov

In Vitro Cell-Based Assays

Derivatives of the tetrahydroquinoline scaffold have been extensively evaluated for their cytotoxic and antiproliferative effects against a variety of human cancer cell lines. These studies aim to identify compounds that can selectively kill cancer cells or inhibit their growth.

In one study, novel 8-phenyltetrahydroquinolinone derivatives were synthesized and tested for cytotoxicity. nih.gov The compound 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) showed potent cytotoxicity against human colon cancer (HCT-116) and non-small cell lung cancer (A549) cell lines, with minimal toxicity towards nonmalignant human kidney cells (HEK293). nih.gov Further investigation revealed that this compound induced cell cycle arrest at the G2/M phase, leading to apoptotic cell death. nih.gov Another study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones found several derivatives to be highly potent. mdpi.com Compounds with a phenyl group on the triazole moiety (3f-j ) were particularly active, with GI₅₀ values ranging from 22 nM to 31 nM against a panel of four cancer cell lines, outperforming the reference drug erlotinib (B232) (GI₅₀ = 33 nM). mdpi.com

Additionally, a series of tetrahydroquinoline-derived N-Mannich bases were evaluated for their antiproliferative potential against Hep-2C cells. mdpi.com Compound SF8 showed significant activity, with an IC₅₀ value of 11.9 µM after 72 hours, which was more potent than the standard cisplatin (B142131) (IC₅₀ = 14.6 µM). mdpi.com

Table 3: Cytotoxic and Antiproliferative Activity of Tetrahydroquinoline Derivatives Against Human Cancer Cell Lines This table summarizes the half-maximal inhibitory concentration (IC₅₀/GI₅₀) values of various tetrahydroquinoline derivatives in different cancer cell lines.

| Compound/Derivative | Cell Line | Activity (IC₅₀/GI₅₀) | Reference Drug | Activity |

|---|---|---|---|---|

| 4a | A549 (Lung) | 1.83 ± 0.09 µM | - | - |

| 4a | HCT-116 (Colon) | 2.24 ± 0.11 µM | - | - |

| 4a | HEK293 (Non-cancerous) | 24.58 ± 1.15 µM | - | - |

| SF1 | MCF-7 (Breast) | 6.232 ± 0.01 µM | Doxorubicin | 17.08 ± 0.37 µM |

| SF4 | MCF-7 (Breast) | 7.208 ± 0.05 µM | Doxorubicin | 17.08 ± 0.37 µM |

| SF5 | MCF-7 (Breast) | 6.181 ± 0.05 µM | Doxorubicin | 17.08 ± 0.37 µM |

| SF8 | Hep-2C (Larynx) | 11.9 ± 1.04 µM (72h) | Cisplatin | 14.6 ± 1.01 µM |

| 3h | Panc-1 (Pancreatic) | 22 nM | Erlotinib | 33 nM |

| 3h | MCF-7 (Breast) | 22 nM | Erlotinib | 33 nM |

| 3h | HT-29 (Colon) | 22 nM | Erlotinib | 33 nM |

| 3h | A-549 (Lung) | 22 nM | Erlotinib | 33 nM |

Data sourced from references nih.govmdpi.commdpi.com.

Inhibition of Osteoclast Differentiation

The differentiation of osteoclasts is largely driven by the interaction of the receptor activator of nuclear factor kappa-B ligand (RANKL) with its receptor, RANK, on precursor cells. nih.gov This interaction triggers a cascade of downstream signaling pathways, including those involving NF-κB and c-Fos, which are crucial for the expression of osteoclast-specific genes. biomolther.orgresearchgate.net

Studies on various compounds have demonstrated that interference with these signaling pathways can effectively inhibit osteoclastogenesis. For instance, certain sulfonamide-bearing compounds have been shown to inhibit osteoclast differentiation by blocking the activation of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclastogenesis. mdpi.com Given that this compound contains a sulfonamide moiety, it is plausible that it could exert similar inhibitory effects on this pathway. However, without direct experimental evidence, this remains a hypothesis.

The table below summarizes the effects of some compounds on osteoclast differentiation, illustrating the types of inhibitory activities that are investigated in this field.

| Compound/Agent | Target Pathway/Mechanism | Observed Effect on Osteoclast Differentiation |

| PSTP-3,5-Me | Inhibition of NFATc1 nucleus translocation | Attenuated osteoclast differentiation. mdpi.com |

| Poncirin | Down-regulation of NFATc1 | Inhibited RANKL-stimulated osteoclast differentiation. biomolther.org |

| Thyroid Hormone (T3) | Upregulation of c-fos protein | Stimulated osteoclast differentiation independent of RANKL-RANK. researchgate.net |

It is important to reiterate that no specific data for this compound was found in relation to the inhibition of osteoclast differentiation. The information presented is based on the activities of other compounds that modulate this biological process.

In Vitro Antimicrobial and Antiparasitic Activity Investigations

The therapeutic potential of quinoline and its derivatives as antimicrobial and antiparasitic agents is well-documented. nih.gov These compounds form the core structure of several established drugs. However, specific in vitro studies on the antimicrobial and antiparasitic activity of this compound are limited in the available scientific literature.

Research on the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives has revealed significant antimicrobial properties. For example, certain N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated notable antifungal activity against various fungal species, including Aspergillus spp. and Penicillium spp. cncb.ac.cn The antibacterial activity of these specific derivatives, however, was found to be limited. cncb.ac.cn

Other studies have focused on different substituted tetrahydroisoquinolines. For instance, 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models have been synthesized and tested for their antibacterial activity against tetracycline-resistant MRSA, with some compounds showing promising results. researchgate.net

The antiparasitic activity of tetrahydroquinoline derivatives has also been an area of interest. For instance, the core structure of these compounds is found in antimalarial agents. nih.gov

The following table presents a summary of the antimicrobial activity of some representative quinoline and tetrahydroisoquinoline derivatives.

| Compound Class | Organism(s) | Activity |

| N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives | Aspergillus spp., Penicillium spp. | Significant antifungal activity. cncb.ac.cn |

| 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models | Tetracycline-resistant MRSA | Interesting antibacterial activity with MIC ranges of 10 to 64 μg/ml for some compounds. researchgate.net |

It is crucial to note that the data presented is for related compound classes, and specific antimicrobial or antiparasitic activity for this compound has not been reported in the reviewed literature.

Other Mechanistic Biological Investigations (e.g., Antioxidant Mechanisms, Ion Channel Interactions)

Beyond their potential roles in bone metabolism and as antimicrobial agents, tetrahydroquinoline derivatives have been investigated for other mechanistic biological activities, notably as antioxidants and modulators of ion channels.

Antioxidant Mechanisms

The antioxidant properties of phenolic compounds are often attributed to their ability to scavenge free radicals. The tetrahydroquinoline scaffold, particularly when substituted with hydroxyl groups, has been the subject of antioxidant studies. The mechanism of antioxidant action can involve hydrogen atom transfer (HAT) or single electron transfer (SET), effectively neutralizing reactive oxygen species (ROS). researchgate.net

While specific studies on the antioxidant mechanism of this compound are not available, research on related tetrahydroquinoline derivatives has shown that they can possess significant antioxidant activity. nih.gov The presence of the hydroxyl group at the 7-position of the tetrahydroquinoline ring in the target compound suggests a potential for antioxidant activity, as phenolic hydroxyls are key for this property.

Ion Channel Interactions

Ion channels are crucial for a multitude of physiological processes, and their modulation by small molecules is a significant area of pharmacological research. Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline (B50084) have been evaluated for their affinity to the ion channel binding site of the NMDA receptor complex. nih.gov Certain 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have shown high affinity for this site, indicating their potential as modulators of this ion channel. nih.gov

The interaction of small molecules with various ion channels, including potassium channels, is an active area of investigation for therapeutic development. nih.govresearchgate.net However, there is no specific information in the reviewed literature detailing the interaction of this compound with any particular ion channel.

The table below provides a summary of the investigated biological activities for related compounds.

| Compound Class | Biological Target/Mechanism | Investigated Activity |

| Tetrahydroquinoline derivatives | Free radical scavenging | Antioxidant activity. nih.gov |